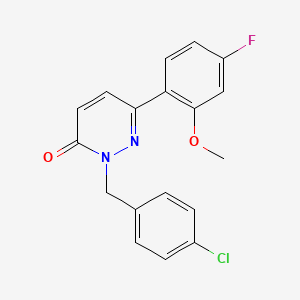
2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H14ClFN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is 344.0727835 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The chemical structure of this compound can be described as follows:
- Molecular Formula: C19H17ClFN3O2
- Molecular Weight: 340.348 g/mol
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 482.4 ± 55.0 °C at 760 mmHg
- LogP: 2.45
Antimicrobial Properties
Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that this compound could possess similar properties due to structural similarities with known active compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazinones is well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A comparative study showed that related compounds significantly reduced pro-inflammatory cytokine levels in vitro, hinting at the potential for this compound to exert similar effects .
Anticancer Activity
The anticancer properties of pyridazinone derivatives have been explored extensively. For example, compound 9e from a related study exhibited high growth inhibition against various cancer cell lines, including NCI-60 cell lines . The IC50 values for some derivatives ranged from 0.01 µM to over 200 µM depending on the specific cancer type being targeted, indicating a strong potential for therapeutic applications in oncology .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in inflammatory and cancer pathways. The inhibition of COX enzymes and modulation of various signaling pathways (such as JNK1) are crucial mechanisms through which these compounds exert their effects .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-24-17-10-14(20)6-7-15(17)16-8-9-18(23)22(21-16)11-12-2-4-13(19)5-3-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQRFDYVGOVOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















